(1-Propyl-1H-imidazol-2-yl)methanamine

Description

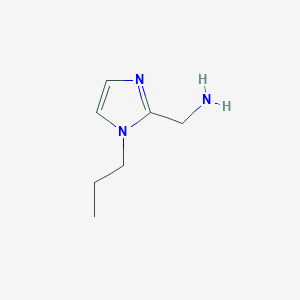

Structure

3D Structure

Properties

IUPAC Name |

(1-propylimidazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-2-4-10-5-3-9-7(10)6-8/h3,5H,2,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHPFEWBBUELID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CN=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406434 | |

| Record name | (1-propylimidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-05-1 | |

| Record name | 1-Propyl-1H-imidazole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886498-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-propylimidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (1-Propyl-1H-imidazol-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental basic properties of (1-Propyl-1H-imidazol-2-yl)methanamine, a heterocyclic amine of growing interest in medicinal chemistry and materials science. We will delve into the structural features governing its basicity, theoretical considerations, experimental determination of its acid-dissociation constant (pKa), and the implications of these properties in various applications.

Introduction: The Significance of Imidazole Derivatives

Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a ubiquitous scaffold in biologically active molecules, including the essential amino acid histidine. The unique electronic properties of the imidazole ring, particularly the presence of both a pyridine-like and a pyrrole-like nitrogen atom, confer upon it a fascinating and tunable acid-base character. Alkyl substitution on the imidazole ring and functionalization at the C2 position, as seen in this compound, can significantly modulate these properties, making a thorough understanding of its basicity crucial for its rational application in drug design and catalysis.

Synthesis of this compound

While a specific, optimized synthesis for this compound is not extensively reported in the literature, a plausible synthetic route can be adapted from established methods for the synthesis of substituted imidazoles. A potential pathway involves the initial formation of the N-propylimidazole core, followed by functionalization at the C2 position.

One such approach could be a multi-step synthesis starting from 1-propylimidazole. This can be achieved through the alkylation of imidazole with a propyl halide. Subsequent formylation at the C2 position would yield 1-propyl-1H-imidazole-2-carbaldehyde. This intermediate can then be converted to the desired methanamine. A common method for this conversion is reductive amination.

A generalized synthetic workflow is depicted below:

Figure 1: A potential synthetic workflow for this compound.

This proposed pathway is based on analogous syntheses of other substituted imidazole derivatives.[1] The choice of reagents and reaction conditions would require optimization for this specific target molecule.

Understanding the Basicity: Theoretical Framework

The basicity of this compound is a composite of the contributions from the two nitrogen atoms of the imidazole ring and the nitrogen atom of the aminomethyl group. To comprehend the overall basic character, it is essential to analyze the electronic environment of each nitrogen.

Protonation Sites

The molecule presents three potential sites for protonation: the N1 and N3 atoms of the imidazole ring and the exocyclic amino nitrogen.

-

N1 (Pyrrole-like): The lone pair of electrons on the N1 nitrogen is involved in the aromatic π-system of the imidazole ring. Protonation at this site would disrupt the aromaticity, making it energetically unfavorable.

-

N3 (Pyridine-like): The lone pair on the N3 nitrogen resides in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic sextet. This makes it readily available for protonation.

-

Exocyclic Amino Nitrogen: The lone pair on the nitrogen of the aminomethyl group is in an sp³ hybrid orbital and is also available for protonation.

Therefore, the primary protonation events will occur at the N3 position of the imidazole ring and the exocyclic amino nitrogen.

Factors Influencing Basicity

Several factors influence the relative basicity of the N3 and the aminomethyl nitrogens:

-

Inductive Effect: The propyl group at the N1 position is an electron-donating group (+I effect), which increases the electron density on the imidazole ring, thereby enhancing the basicity of the N3 nitrogen.

-

Hybridization: The N3 nitrogen is sp² hybridized, while the aminomethyl nitrogen is sp³ hybridized. Generally, lone pairs in orbitals with higher s-character (like sp²) are held more tightly by the nucleus and are less basic. This would suggest that the sp³-hybridized aminomethyl nitrogen is more basic.

-

Resonance: Upon protonation of the N3 nitrogen, the resulting positive charge is delocalized across both ring nitrogens through resonance, which stabilizes the conjugate acid. This resonance stabilization enhances the basicity of the N3 position.

Considering these factors, it is likely that both the N3 and the aminomethyl nitrogen contribute significantly to the overall basicity, and the molecule may exhibit two distinct pKa values. The aminomethyl group, being a primary amine, is expected to have a pKa in the range of typical alkylamines (around 9.5-11.0).[2] The N3 of the imidazole ring, influenced by the electron-donating propyl group, will also be basic. The interplay of these factors determines which site is more basic.

The predicted pKa of 13.86 for the parent compound (1H-imidazol-2-yl)methanamine, found in some databases, seems unusually high and should be experimentally verified. Such a high pKa would imply a very strong base, which is not typical for simple imidazole derivatives.

Experimental Determination of pKa

Potentiometric titration is a reliable and widely used method for determining the pKa values of weak acids and bases.[3][4][5][6] This technique involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Step-by-Step Protocol for Potentiometric Titration

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically deionized water or a mixed aqueous-organic solvent if solubility is an issue.

-

Titrant Preparation: Prepare a standardized solution of a strong acid, such as hydrochloric acid (HCl), of a known concentration.

-

Titration Setup:

-

Place the analyte solution in a beaker with a magnetic stirrer.

-

Immerse a calibrated pH electrode and a temperature probe into the solution.

-

Use a burette to add the standardized acid titrant in small, precise increments.

-

-

Data Collection: Record the pH of the solution after each addition of the titrant. Continue the titration well past the equivalence point(s).

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The equivalence point(s) can be determined from the inflection point(s) of the titration curve, which is more accurately found by plotting the first or second derivative of the curve.

-

The pKa value(s) can be determined from the pH at the half-equivalence point(s).

-

Figure 2: Workflow for the experimental determination of pKa by potentiometric titration.

Quantitative Data Summary

| Compound | Functional Group | Typical pKa of Conjugate Acid |

| Imidazole | Imidazole | ~7.0 |

| N-methylimidazole | N-alkyl Imidazole | ~7.2[4] |

| Ethylamine | Primary Alkylamine | ~10.6 |

| This compound | N-alkyl Imidazole & Primary Alkylamine | Predicted to have two pKa values |

It is anticipated that one pKa will be in the range of 7-8 for the imidazole N3 and another in the range of 9-11 for the aminomethyl group.

Implications of Basicity in Drug Development and Research

The basic properties of this compound are of paramount importance in several scientific domains:

-

Medicinal Chemistry: The pKa of a drug molecule dictates its charge state at physiological pH (around 7.4). This, in turn, influences its solubility, membrane permeability, protein binding, and ultimately its pharmacokinetic and pharmacodynamic profiles. A basic center can form salt forms with improved solubility and stability.

-

Catalysis: The lone pair of electrons on the basic nitrogen atoms can act as a nucleophile or a general base catalyst in organic reactions. The tunable basicity of imidazole derivatives makes them valuable components of organocatalysts.

-

Coordination Chemistry: The nitrogen atoms can act as ligands, coordinating to metal ions to form stable complexes. The basicity of the nitrogen donors influences the stability and reactivity of these metal complexes, which have applications in catalysis and materials science.

Conclusion

This compound is a molecule with multiple basic centers, and its overall basicity is a result of the interplay between the imidazole ring and the exocyclic aminomethyl group. While theoretical considerations provide a framework for understanding its acid-base properties, experimental determination of its pKa values via techniques like potentiometric titration is essential for its rational application. A comprehensive understanding of its basicity will undoubtedly facilitate its use in the development of novel pharmaceuticals, catalysts, and functional materials.

References

-

Substituent effects on imidazole basicity and photoelectron spectroscopy determined ionization energies. ACS Publications. [Link]

-

Potentiometric titration of some imidazole derivatives in nonaqueous solvent. DergiPark. [Link]

-

Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. International Science Community Association. [Link]

-

Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC - NIH. [Link]

-

Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry. [Link]

-

(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. [Link]

-

Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applications). YouTube. [Link]

-

The Effect of N-Alkyl Substituents on the Usability of Imidazolium Cation-Based Ionic Liquids in Microemulsion Systems: A Technical Note. PMC - NIH. [Link]

-

Potentiometric titration. Wikipedia. [Link]

-

Relative Basicity of Amines and Other Compounds. Chemistry LibreTexts. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Potentiometric titration - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to (1-Propyl-1H-imidazol-2-yl)methanamine: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a detailed exploration of the chemical structure, synthesis, and potential utility of (1-Propyl-1H-imidazol-2-yl)methanamine. The imidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous biologically active compounds.[1][2][3][4] This document outlines a robust, multi-step synthetic pathway to this compound, leveraging established organometallic and reductive amination methodologies. Each synthetic step is accompanied by a detailed experimental protocol, offering researchers a practical framework for its preparation. Furthermore, this guide presents a thorough analysis of the expected physicochemical and spectroscopic properties of the target molecule, crucial for its unambiguous identification and characterization. Finally, we delve into the prospective applications of this compound, particularly in the realms of drug discovery and materials science, drawing parallels with the known bioactivities of related imidazole derivatives.

Introduction: The Imidazole Moiety - A Privileged Scaffold

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[3][5] Its unique electronic properties and ability to participate in hydrogen bonding and coordination chemistry make it a "privileged scaffold" in drug design.[1] Imidazole derivatives exhibit a broad spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[2][4] The strategic functionalization of the imidazole core allows for the fine-tuning of these biological effects, making the development of novel synthetic routes to substituted imidazoles an active area of research. This guide focuses on the synthesis and characterization of this compound, a promising yet under-explored member of this important class of compounds.

Chemical Structure and Physicochemical Properties

This compound is a primary amine featuring a propyl group at the N1 position of the imidazole ring and a methanamine substituent at the C2 position.

Table 1: Physicochemical Properties of this compound and Key Precursors

| Property | This compound | 1-Propyl-1H-imidazole-2-carbaldehyde | 1-Propyl-1H-imidazole |

| Molecular Formula | C₇H₁₃N₃ | C₇H₁₀N₂O | C₆H₁₀N₂ |

| Molecular Weight | 139.20 g/mol | 138.17 g/mol [6][7] | 110.16 g/mol [8] |

| CAS Number | 886498-05-1 | 161500-05-6[9] | 35203-44-2[8] |

| Appearance (Predicted) | Colorless to pale yellow oil | Solid[6] | Colorless oil[10] |

| Boiling Point (Predicted) | > 200 °C at 760 mmHg | Not available | 94 °C at 11 mmHg[11] |

| Solubility (Predicted) | Soluble in water and polar organic solvents | Soluble in organic solvents | Soluble in organic solvents[12] |

| SMILES | CCCn1ccnc1CN | O=Cc1n(CCC)ccn1 | CCCn1ccnc1 |

| InChI | 1S/C7H13N3/c1-2-4-10-5-3-9-7(10)6-8/h3,5H,2,4,6,8H2,1H3 | 1S/C7H10N2O/c1-2-4-9-5-3-8-7(9)6-10/h3,5-6H,2,4H2,1H3[6] | 1S/C6H10N2/c1-2-4-8-5-3-7-6-8/h3,5-6H,2,4H2,1H3[8] |

Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be achieved through a three-step sequence starting from imidazole. The proposed pathway involves the N-propylation of imidazole, followed by formylation at the C2 position via directed ortho-metalation, and finally, reductive amination of the resulting aldehyde.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. clinmedkaz.org [clinmedkaz.org]

- 3. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-Propyl-1H-imidazole-2-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 7. 1-Propyl-1H-imidazole-2-carbaldehyde | C7H10N2O | CID 4777660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. n-Propylimidazole | C6H10N2 | CID 118785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. 1-Propyl-1H-imidazole | 35203-44-2 [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. chemimpex.com [chemimpex.com]

(1-Propyl-1H-imidazol-2-yl)methanamine CAS number

An In-depth Technical Guide to (1-Propyl-1H-imidazol-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a substituted imidazole, represents a versatile chemical scaffold with significant potential in medicinal chemistry and materials science. The imidazole core is a privileged structure in drug discovery, known for its role in biological systems and its ability to engage in various intermolecular interactions. This guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthetic pathway with mechanistic considerations, expected spectroscopic signatures, and a discussion of its potential applications. This document is intended to serve as a foundational resource for researchers interested in leveraging this compound for novel molecular design and development.

Core Compound Identification and Physicochemical Properties

This compound is a heterocyclic compound featuring a central imidazole ring N-substituted with a propyl group and bearing a methanamine substituent at the 2-position.

| Property | Value | Source |

| CAS Number | 886498-05-1 | [1] |

| Molecular Formula | C7H13N3 | [1] |

| Molecular Weight | 139.20 g/mol | [1] |

| SMILES | CCCn1ccnc1CN | [1] |

| InChI Key | Not available in search results | |

| Appearance | Likely a liquid or low-melting solid at STP | Inferred |

Proposed Synthesis and Mechanistic Rationale

Synthetic Workflow Overview

Sources

An In-depth Technical Guide to (1-Propyl-1H-imidazol-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Propyl-1H-imidazol-2-yl)methanamine is a substituted imidazole compound that belongs to a class of heterocyclic amines. The imidazole ring is a fundamental scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs due to its ability to engage in various biological interactions. The presence of a propyl group at the N1 position and a methanamine group at the C2 position of the imidazole ring in this particular molecule suggests its potential as a versatile building block in the synthesis of more complex molecules with diverse pharmacological activities. This guide provides a comprehensive overview of its molecular characteristics, a plausible synthetic pathway, and its potential applications in research and development.

Core Molecular Properties

The fundamental molecular attributes of this compound are summarized in the table below. These properties are essential for its identification, characterization, and application in various chemical and biological studies.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃N₃ | Amerigo Scientific[1] |

| Molecular Weight | 139.20 g/mol | Amerigo Scientific[1] |

| CAS Number | 886498-05-1 | Amerigo Scientific[1] |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | CCCn1ccnc1CN | Amerigo Scientific[1] |

| InChI Key | Information not available | N/A |

Synthesis and Characterization

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a plausible and efficient synthetic route can be conceptualized based on established imidazole chemistry. A common approach involves the N-alkylation of an imidazole precursor followed by functionalization at the C2 position.

Proposed Synthetic Pathway

A likely synthetic route would begin with the N-alkylation of a suitable imidazole derivative, such as 2-cyanoimidazole or 2-(azidomethyl)imidazole, with a propyl halide (e.g., 1-bromopropane or 1-iodopropane). The subsequent reduction of the cyano or azido group would then yield the desired primary amine.

For instance, starting with 1-propyl-1H-imidazole-2-carbonitrile, the nitrile group can be reduced to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Below is a diagram illustrating this proposed synthetic workflow:

Caption: Proposed two-step synthesis of this compound.

Characterization

Upon synthesis, the identity and purity of this compound would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence and connectivity of the propyl, imidazole, and methanamine moieties.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the primary amine.

Potential Applications in Research and Drug Development

The 2-aminoimidazole scaffold is a "privileged" structure in medicinal chemistry, appearing in various natural products and synthetic compounds with a broad spectrum of biological activities.[2] Alkaloids with this core structure, often isolated from marine sponges, have shown promise as lead compounds for various drug targets.[3]

The structure of this compound makes it an attractive starting material for the development of novel therapeutic agents. The primary amine group serves as a key functional handle for further chemical modifications, allowing for the facile introduction of various pharmacophores to explore structure-activity relationships (SAR).

Potential areas of investigation for derivatives of this compound include:

-

Antimicrobial Agents: Imidazole derivatives are known for their antifungal and antibacterial properties.

-

Anticancer Therapeutics: The imidazole core is present in several kinase inhibitors and other anticancer drugs.

-

Neurological Disorders: The ability of the imidazole ring to interact with various receptors in the central nervous system makes it a target for the development of drugs for neurological conditions.

-

Anti-inflammatory Agents: Many compounds containing the imidazole moiety exhibit anti-inflammatory activity.

Safety and Handling

A comprehensive, experimentally verified Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the general properties of similar heterocyclic amines, the following precautions should be taken when handling this compound:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.

It is imperative to perform a thorough risk assessment before handling this compound and to consult available safety information from the supplier.

Conclusion

This compound is a valuable research chemical with significant potential as a building block in medicinal chemistry and drug discovery. Its defined molecular weight and structure, combined with the versatile reactivity of the 2-aminoimidazole scaffold, make it a compound of interest for the synthesis of novel molecules with diverse biological activities. Further research into its synthesis, characterization, and pharmacological properties is warranted to fully explore its potential in the development of new therapeutic agents.

References

-

Amerigo Scientific. 1-(1-Propyl-1H-imidazol-2-yl)methanamine. [Link]

- Ilaš, J., Žula, A., & Kikelj, D. (2013). 2-Aminoimidazoles in medicinal chemistry. Mini reviews in medicinal chemistry, 13(13), 1921–1943.

- Furlani, R. E., Richardson, M. A., Podell, B. K., Ackart, D. F., Haugen, J. D., Melander, R. J., Basaraba, R. J., & Melander, C. (2015). Second generation 2-aminoimidazole based advanced glycation end product inhibitors and breakers. Bioorganic & medicinal chemistry letters, 25(21), 4843–4847.

Sources

- 1. 1-propyl imidazole | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy Online CAS Number 1197239-00-1 - TRC - 1-(1-Propyl-1H-imidazol-2-yl)methanamine Hydrochloride | LGC Standards [lgcstandards.com]

(1-Propyl-1H-imidazol-2-yl)methanamine synthesis pathway

An In-depth Technical Guide to the Synthesis of (1-Propyl-1H-imidazol-2-yl)methanamine

Introduction

This compound is a key building block in contemporary medicinal chemistry and drug development. Its structural motif, featuring a flexible propyl group on one nitrogen of the imidazole ring and a primary amine on a methylene bridge at the 2-position, offers a unique combination of lipophilicity, hydrogen bonding capability, and coordinative potential. This makes it a valuable synthon for the construction of novel bioactive molecules, including but not limited to, enzyme inhibitors, receptor antagonists, and molecular probes. This guide provides an in-depth exploration of a reliable and scalable synthetic pathway to this important intermediate, intended for researchers, scientists, and professionals in the field of drug development. The methodologies described herein are grounded in established chemical principles and have been selected for their efficiency and reproducibility.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound, points to a multi-step synthesis commencing from readily available starting materials. The primary amine can be installed via the reductive amination of a corresponding aldehyde. This aldehyde, 1-propyl-1H-imidazole-2-carbaldehyde, can be synthesized through the formylation of a 1-propyl-1H-imidazole precursor. The precursor itself is accessible through the N-alkylation of imidazole. This three-step approach is advantageous due to the commercial availability of the initial starting materials and the generally high-yielding nature of each transformation.

Caption: Retrosynthetic analysis of this compound.

Primary Synthesis Pathway

The primary and most efficient pathway for the synthesis of this compound involves three key transformations: N-alkylation of imidazole, C2-formylation of the resulting 1-propyl-1H-imidazole, and finally, reductive amination of the aldehyde to furnish the target amine.

Step 1: Synthesis of 1-Propyl-1H-imidazole

The initial step involves the regioselective alkylation of the imidazole ring at the N1 position. This is a classic nucleophilic substitution reaction where the deprotonated imidazole acts as the nucleophile.

Mechanism and Rationale: Imidazole is an aromatic heterocycle with two nitrogen atoms. The pyrrole-like nitrogen (N1) is acidic and can be deprotonated by a suitable base to form the imidazolate anion. This anion is a potent nucleophile that readily attacks an alkyl halide, such as 1-bromopropane, in an SN2 reaction to form the N-alkylated product. The choice of base is critical; strong bases like sodium hydride (NaH) ensure complete deprotonation and minimize side reactions. Aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they solvate the cation of the base and do not interfere with the nucleophilicity of the imidazolate anion.[1][2]

Experimental Protocol: N-Alkylation of Imidazole

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous DMF (150 mL) under an inert atmosphere (N2 or Ar) at 0 °C, add a solution of imidazole (6.8 g, 100 mmol) in anhydrous DMF (50 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

-

Cool the mixture back to 0 °C and add 1-bromopropane (13.5 g, 110 mmol) dropwise.

-

Let the reaction mixture stir at room temperature overnight.

-

Quench the reaction by the slow addition of water (20 mL).

-

Remove the DMF under reduced pressure.

-

Partition the residue between ethyl acetate (200 mL) and water (100 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-propyl-1H-imidazole as a colorless oil.[3][4]

Step 2: Synthesis of 1-Propyl-1H-imidazole-2-carbaldehyde

The second step is the introduction of a formyl group at the C2 position of the imidazole ring. This is achieved through a directed ortho-lithiation followed by quenching with a suitable electrophile.

Mechanism and Rationale: The C2 proton of N-alkylated imidazoles is the most acidic proton on the ring and can be selectively abstracted by a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures.[5] This generates a highly reactive 2-lithio-1-propyl-1H-imidazole intermediate. This intermediate is then quenched with an electrophilic formylating agent, typically anhydrous N,N-dimethylformamide (DMF). The reaction must be carried out under strictly anhydrous conditions and at low temperatures (typically -78 °C) to prevent side reactions and decomposition of the organolithium species.[6][7]

Experimental Protocol: C2-Formylation of 1-Propyl-1H-imidazole

-

Dissolve 1-propyl-1H-imidazole (11.0 g, 100 mmol) in anhydrous THF (200 mL) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M in hexanes, 44 mL, 110 mmol) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (11.7 g, 160 mmol) dropwise, again keeping the temperature below -70 °C.

-

Continue stirring at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature overnight.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (50 mL).

-

Extract the mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-propyl-1H-imidazole-2-carbaldehyde as a solid.[8][9]

Caption: Overall reaction scheme for the synthesis of the target compound.

Step 3: Synthesis of this compound

The final step is the conversion of the aldehyde to the primary amine via reductive amination. This is a robust and high-yielding reaction that proceeds through an imine intermediate.

Mechanism and Rationale: The aldehyde first reacts with an ammonia source, such as ammonium acetate or aqueous ammonia, to form an imine in situ. This imine is then reduced to the corresponding primary amine by a selective reducing agent. Sodium cyanoborohydride (NaBH3CN) is an excellent choice for this transformation as it is mild enough not to reduce the starting aldehyde but is effective at reducing the imine as it is formed.[10][11] The reaction is typically carried out in a protic solvent like methanol, which facilitates both imine formation and the reduction step.

Experimental Protocol: Reductive Amination

-

To a solution of 1-propyl-1H-imidazole-2-carbaldehyde (13.8 g, 100 mmol) and ammonium acetate (38.5 g, 500 mmol) in methanol (250 mL), add sodium cyanoborohydride (3.1 g, 50 mmol) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Acidify the reaction mixture to pH ~2 with concentrated HCl.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Dissolve the residue in water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted aldehyde.

-

Basify the aqueous layer to pH >12 with a 2 M NaOH solution.

-

Extract the product into dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous potassium carbonate, filter, and concentrate in vacuo to afford this compound. Further purification can be achieved by vacuum distillation if necessary.

Alternative Synthesis Pathway: Nitrile Reduction

An alternative, though less common, route to the target compound involves the reduction of a nitrile intermediate. This pathway would consist of:

-

Synthesis of 1-Propyl-1H-imidazole: As described in the primary pathway.

-

Cyanation of 1-Propyl-1H-imidazole: This could potentially be achieved by lithiation at the C2 position followed by quenching with a cyanating agent like cyanogen bromide or tosyl cyanide.[12]

-

Reduction of 1-Propyl-1H-imidazole-2-carbonitrile: The resulting nitrile can be reduced to the primary amine using a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous etheral solvent.

While viable, this route involves the use of highly toxic cyanating agents and a more powerful, less selective reducing agent, making the primary pathway generally more favorable in a research and development setting.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) |

| 1-Propyl-1H-imidazole | C6H10N2 | 110.16 | Colorless oil | 75-85 |

| 1-Propyl-1H-imidazole-2-carbaldehyde | C7H10N2O | 138.17 | White to off-white solid | 60-70 |

| This compound | C7H13N3 | 139.20 | Pale yellow oil | 70-80 |

Spectroscopic Data

1-Propyl-1H-imidazole-2-carbaldehyde:

-

¹H NMR (400 MHz, CDCl₃): δ 9.85 (s, 1H, CHO), 7.20 (d, J = 1.2 Hz, 1H, Im-H), 7.10 (d, J = 1.2 Hz, 1H, Im-H), 4.20 (t, J = 7.4 Hz, 2H, N-CH₂), 1.85 (sext, J = 7.4 Hz, 2H, CH₂), 0.95 (t, J = 7.4 Hz, 3H, CH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ 184.5, 145.0, 129.5, 127.0, 49.0, 23.5, 11.0.

This compound:

-

¹H NMR (400 MHz, CDCl₃): δ 6.95 (d, J = 1.0 Hz, 1H, Im-H), 6.85 (d, J = 1.0 Hz, 1H, Im-H), 3.95 (t, J = 7.2 Hz, 2H, N-CH₂), 3.80 (s, 2H, CH₂-NH₂), 1.80 (sext, J = 7.3 Hz, 2H, CH₂), 1.60 (br s, 2H, NH₂), 0.90 (t, J = 7.4 Hz, 3H, CH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ 151.0, 127.5, 121.0, 48.0, 40.0, 23.8, 11.2.

Purification and Characterization

Final product purification is crucial for its use in subsequent applications.

-

Column Chromatography: For small-scale synthesis, silica gel chromatography using a polar solvent system (e.g., dichloromethane/methanol with a small percentage of ammonium hydroxide) is effective for removing non-polar impurities.

-

Distillation: For larger quantities, vacuum distillation can be an efficient method for obtaining highly pure this compound.

-

Salt Formation: The product can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent (e.g., ether or ethanol), which often facilitates purification by crystallization.

Characterization of the final product should be performed using a combination of spectroscopic methods:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the N-H stretches of the primary amine.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low yield in N-alkylation | Incomplete deprotonation of imidazole; moisture in the reaction. | Ensure the use of a strong base like NaH and strictly anhydrous conditions. |

| Low yield in formylation | Inactive n-BuLi; reaction temperature too high. | Titrate the n-BuLi before use; maintain the temperature at -78 °C during addition. |

| Formation of di-alkylated amine in reductive amination | Imine formation is slow compared to reduction. | Use a large excess of the ammonia source (ammonium acetate). |

| Product difficult to extract from aqueous layer | Product is protonated and water-soluble. | Ensure the aqueous layer is strongly basic (pH > 12) before extraction. |

References

- Efficient synthesis of an imidazole-substituted delta-amino acid by the integr

- Process for preparing 1-alkylimidazoles.

- Supporting Inform

- Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed.

- N1 site alkylation method for imidazole compounds.

- N-Alkylation of imidazoles. University of Otago.

- 1-Propyl-1H-imidazole-2-carbaldehyde AldrichCPR. Sigma-Aldrich.

- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.

- What is the procedure for the reaction of imidazole with alkyl halide?.

- 1H-Imidazole-2-carboxaldehyde. Organic Syntheses Procedure.

- One-Pot Synthesis of Imidazole Deriv

- Scheme 1: Scope of the formylation reaction using imidazole.

- Supplementary Inform

- 1-Propyl-1H-imidazole-2-carbaldehyde | CAS 161500-05-6. Santa Cruz Biotechnology.

- An Improved Synthesis of 2‐n‐(Propyl)‐1H‐imidazole‐4,5‐dicarboxylic Acid Diethyl Ester.

- 1-Propyl-1H-imidazole-2-carbaldehyde. PubChem.

- Process for purifying imidazoles and imidazol-based agents by crystallisation.

- Exploring 1-Propyl-1H-Imidazole: Properties and Applic

- Purification of imidazole derivatives by means of ion-exchange resin.

- Mastering Organic Synthesis with 1-Propyl-1H-Imidazole: A Supplier's Perspective.

- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI.

- Main reaction pathways for the formation of 1H-imidazole derivatives....

- (4-(Adamantan-1-yl)-1-(isopropyl)-1 H-imidazol-2-yl)methanol - PubMed.

- Reductive Amination, and How It Works. Master Organic Chemistry.

- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing.

- Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transform

- Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines.

- Directed ortho-Lithi

- Imidazole synthesis. Organic Chemistry Portal.

- SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAM

- 1-Propyl-1H-imidazole. Chem-Impex.

- Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. Asian Journal of Research in Chemistry.

- Amine synthesis by reductive amination (reductive alkyl

- Synthesis of 2-amino-imidazoles, purines, and benzoxazolamines through DIB oxid

- Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.

- Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research.

- Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)-methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine.

- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry.

- Preparation of 2-aminopyridoimidazoles and 2-aminobenzimidazoles via phosphorus oxychloride-mediated cycliz

- Synthesis and Characteriz

- Reaction strategies for synthesis of imidazole deriv

- Process for the preparation of 2-cyanoimidazole compounds.

- Imidazole Hydrochloride Promoted Synthesis of Nitriles

Sources

- 1. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]

- 2. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Directed ortho-Lithiation on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 1-Propyl-1H-imidazole-2-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. 1-Propyl-1H-imidazole-2-carbaldehyde | C7H10N2O | CID 4777660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 12. patents.justia.com [patents.justia.com]

(1-Propyl-1H-imidazol-2-yl)methanamine IUPAC name

An In-depth Technical Guide to (1-Propyl-1H-imidazol-2-yl)methanamine: Synthesis, Characterization, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic amine of significant interest in medicinal chemistry and pharmaceutical development. The document details the compound's chemical identity, including its IUPAC name and structural features. A detailed, field-proven synthetic protocol is presented, accompanied by a thorough discussion of the underlying reaction mechanisms and characterization methodologies. Furthermore, this guide explores the diverse applications of this compound and its derivatives as versatile scaffolds in the design of novel therapeutic agents. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate further innovation in the field.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid histidine. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its coordinative capacity towards metal ions make it a versatile building block in drug design. The substitution pattern on the imidazole ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

This guide focuses on a specific derivative, this compound, which incorporates a propyl group at the N1 position and a methanamine substituent at the C2 position. This arrangement offers a unique combination of a lipophilic alkyl chain and a reactive primary amine, making it a valuable synthon for the elaboration into more complex molecular architectures.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's chemical identity and properties is fundamental for its application in research and development.

IUPAC Nomenclature and Structural Representation

The systematic name for the compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is This compound .

-

Structure:

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes key computed and experimental physicochemical properties of the dihydrochloride salt of the title compound, [(1-Propyl-1H-imidazol-2-yl)methyl]amine dihydrochloride.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₁₅Cl₂N₃ | [1] |

| Molecular Weight | 212.12 g/mol | [1] |

| Appearance | Solid | [1] |

| InChI Key | MRGRIYFLALRPRL-UHFFFAOYSA-N | [1] |

| SMILES | CCCN1C=CN=C1CN.Cl.Cl | [1] |

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step sequence, leveraging established imidazole synthetic methodologies. The presented protocol is a representative example, and optimization may be required based on available starting materials and laboratory capabilities.

Synthetic Strategy

A plausible and efficient synthetic route commences with the N-alkylation of imidazole, followed by formylation at the C2 position, and subsequent reductive amination to yield the target primary amine.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 1-Propyl-1H-imidazole

-

Reaction Setup: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, add a solution of imidazole (1.0 eq.) in anhydrous THF dropwise.

-

Alkylation: After the evolution of hydrogen gas ceases (approximately 30-60 minutes), allow the reaction mixture to warm to room temperature. Then, add 1-bromopropane (1.05 eq.) dropwise.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting imidazole is consumed.

-

Work-up and Purification: Cool the reaction to room temperature and cautiously quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to afford 1-propyl-1H-imidazole as a colorless or light yellow liquid.[2]

Step 2: Synthesis of 1-Propyl-1H-imidazole-2-carbaldehyde

-

Lithiation: Dissolve 1-propyl-1H-imidazole (1.0 eq.) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C. Add n-butyllithium (1.1 eq., solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq.) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.[3]

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude aldehyde by column chromatography on silica gel.

Step 3: Synthesis of this compound

-

Reductive Amination: To a solution of 1-propyl-1H-imidazole-2-carbaldehyde (1.0 eq.) in methanol, add ammonium acetate (10 eq.). Stir the mixture at room temperature for 1 hour.

-

Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq.) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Quench the reaction by adding 2M hydrochloric acid until the pH is acidic. Wash the aqueous layer with dichloromethane to remove any unreacted aldehyde. Basify the aqueous layer with 2M sodium hydroxide until pH > 12 and extract the product with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by conversion to its dihydrochloride salt.[1]

Characterization

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the propyl group (a triplet, a sextet, and a triplet), the imidazole ring protons (two singlets or doublets), and the methylene and amine protons of the methanamine group.

-

¹³C NMR will display distinct resonances for each unique carbon atom in the molecule.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine and C-H stretching of the alkyl and aromatic groups.

Applications in Drug Development

The this compound scaffold is a versatile starting material for the synthesis of a wide range of biologically active molecules. The primary amine handle allows for facile derivatization through amide bond formation, reductive amination, and other nitrogen-based coupling reactions.

As a Building Block for Bioactive Molecules

The imidazole core is a key feature in many antifungal and antibacterial agents.[2] The N-propyl group can enhance lipophilicity, which may improve membrane permeability and cellular uptake. The methanamine group provides a point of attachment for further pharmacophoric features to modulate target binding and selectivity.

Role in the Synthesis of Multitarget Ligands

There is a growing interest in developing multitarget-directed ligands for complex diseases such as Alzheimer's disease.[4] The this compound structure can be incorporated into larger molecules designed to interact with multiple biological targets simultaneously, potentially leading to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.

Precursor to Catalysts and Ligands

The imidazole moiety is an excellent ligand for various metal ions.[3] Derivatives of this compound can be utilized in the synthesis of novel catalysts and coordination complexes with potential applications in both industrial and biological systems.[5]

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in the field of drug discovery and development. Its straightforward synthesis and the presence of reactive functional groups make it an attractive starting point for the creation of diverse chemical libraries. The insights provided in this technical guide are intended to equip researchers and scientists with the necessary knowledge to effectively utilize this compound in their pursuit of novel therapeutic agents and other advanced chemical applications.

References

-

Gaynor, R. B., McIntyre, B. N., & Creutz, S. E. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1566. [Link]

-

Mastering Organic Synthesis with 1-Propyl-1H-Imidazole: A Supplier's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. National Center for Biotechnology Information. [Link]

-

N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. PubMed. [Link]

Sources

- 1. [(1-Propyl-1H-imidazol-2-yl)methyl]amine dihydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

Discovery of (1-Propyl-1H-imidazol-2-yl)methanamine

An In-depth Technical Guide on the Synthesis and Characterization of (1-Propyl-1H-imidazol-2-yl)methanamine

Foreword

The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its versatile role in biological systems and its utility as a ligand and synthetic building block.[1][2] This guide provides a comprehensive technical overview of a specific derivative, this compound. While a singular "discovery" paper for this exact molecule is not prominent in the literature, its synthesis and properties can be confidently extrapolated from established chemical principles and analogous transformations reported for similar structures. This document serves as a roadmap for researchers, scientists, and drug development professionals, offering a plausible and scientifically grounded pathway for its synthesis, characterization, and potential applications. The methodologies described herein are synthesized from proven protocols for related imidazole derivatives, ensuring a high degree of scientific integrity and practical applicability.

Introduction to Substituted 2-Aminomethylimidazoles

Substituted imidazole derivatives are a significant class of heterocyclic compounds that form the core of numerous natural products and pharmaceutical agents.[1] The 2-aminomethylimidazole scaffold, in particular, has attracted attention for its potential biological activities, including acting as agonists for receptors like the somatostatin receptor 3.[3] The introduction of an N-propyl group on the imidazole ring can modulate the compound's lipophilicity and metabolic stability, potentially influencing its pharmacokinetic and pharmacodynamic profile. This guide focuses on the synthesis and characterization of this compound, a molecule with potential applications in medicinal chemistry and as a chelating ligand.[4][5]

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound suggests a few viable synthetic routes. The primary disconnection is at the C2-methanamine bond, pointing to a precursor such as 1-propyl-1H-imidazole-2-carbonitrile. This nitrile can be reduced to the target amine. The 2-carbonitrile itself can be envisioned to be formed from 1-propyl-1H-imidazole. An alternative approach could involve the direct alkylation of a protected 2-(aminomethyl)imidazole, though this may present challenges with selectivity.

This guide will detail a robust and well-precedented two-step synthetic sequence starting from the readily available 1-propyl-1H-imidazole:

-

Cyanation of 1-propyl-1H-imidazole to yield 1-propyl-1H-imidazole-2-carbonitrile.

-

Reduction of the nitrile to afford the final product, this compound.

This strategy is advantageous due to the commercial availability of the starting material and the reliability of the proposed chemical transformations.

Synthesis and Purification

Materials and Instrumentation

| Material | Grade | Supplier |

| 1-Propyl-1H-imidazole | ≥98% | Commercially Available |

| n-Butyllithium (2.5 M in hexanes) | Commercially Available | |

| Anhydrous Tetrahydrofuran (THF) | Commercially Available | |

| p-Toluenesulfonyl cyanide | ≥97% | Commercially Available |

| Lithium aluminum hydride (LiAlH₄) | Commercially Available | |

| Diethyl ether | Anhydrous | Commercially Available |

| Sodium sulfate (anhydrous) | Commercially Available | |

| Deuterated solvents (CDCl₃, DMSO-d₆) | NMR grade | Commercially Available |

Instrumentation would include standard laboratory glassware, magnetic stirrers, a rotary evaporator, an inert atmosphere setup (Schlenk line or glovebox), and access to analytical instrumentation (NMR, LC-MS, FT-IR).

Experimental Protocols

Part A: Synthesis of 1-Propyl-1H-imidazole-2-carbonitrile

This procedure is adapted from methodologies for the C2-functionalization of N-substituted imidazoles.[4][5]

Step-by-Step Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-propyl-1H-imidazole (1 eq.).

-

Dissolve the imidazole in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70 °C. The solution may turn a pale yellow color, indicating the formation of the 2-lithio-imidazole species.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

In a separate flask, dissolve p-toluenesulfonyl cyanide (1.2 eq.) in anhydrous THF.

-

Add the solution of p-toluenesulfonyl cyanide dropwise to the lithiated imidazole solution at -78 °C.

-

Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-propyl-1H-imidazole-2-carbonitrile.

Part B: Synthesis of this compound

The reduction of the nitrile to the primary amine can be effectively achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[4]

Step-by-Step Protocol:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (2-3 eq.) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the 1-propyl-1H-imidazole-2-carbonitrile (1 eq.) from Part A in anhydrous diethyl ether or THF.

-

Add the nitrile solution dropwise to the LiAlH₄ suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

A granular precipitate of aluminum salts will form. Filter the mixture through a pad of Celite, washing the filter cake with ample ethyl acetate or THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by vacuum distillation or by conversion to a salt (e.g., hydrochloride) and recrystallization.

Diagram of the Synthetic Workflow

Caption: Synthetic route to this compound.

Characterization and Data

The structural elucidation of the synthesized compounds would rely on a combination of spectroscopic techniques.

Expected Spectroscopic Data

| Compound | Technique | Expected Key Features |

| 1-Propyl-1H-imidazole-2-carbonitrile | ¹H NMR | Signals for the propyl group (triplet, sextet, triplet), and two singlets for the imidazole ring protons. |

| ¹³C NMR | Signal for the nitrile carbon (~115-120 ppm), signals for the imidazole ring carbons, and signals for the propyl group carbons. | |

| FT-IR | A sharp absorption band for the nitrile (C≡N) stretch around 2230-2240 cm⁻¹. | |

| LC-MS | A molecular ion peak corresponding to the calculated mass of C₇H₉N₃. | |

| This compound | ¹H NMR | Disappearance of the nitrile signal. Appearance of a singlet for the CH₂ group adjacent to the amine, a broad singlet for the NH₂ protons (exchangeable with D₂O), signals for the propyl group, and two singlets for the imidazole ring protons. |

| ¹³C NMR | Disappearance of the nitrile carbon signal. Appearance of a signal for the CH₂-NH₂ carbon (~40-50 ppm). | |

| FT-IR | Disappearance of the C≡N stretch. Appearance of N-H stretching bands in the region of 3300-3500 cm⁻¹. | |

| LC-MS | A molecular ion peak corresponding to the calculated mass of C₇H₁₃N₃. |

Purity Assessment

The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and, if it is a crystalline solid, by melting point analysis. Elemental analysis should also be performed to confirm the empirical formula.

Potential Applications and Future Directions

The synthesized this compound holds promise in several areas of research and development:

-

Medicinal Chemistry: As a scaffold for the synthesis of novel therapeutic agents. The imidazole ring is a common feature in many drugs, and the 2-aminomethyl substitution provides a handle for further functionalization to explore structure-activity relationships against various biological targets.[1][3][6]

-

Coordination Chemistry: The molecule can act as a bidentate ligand, coordinating to metal ions through the imidazole nitrogen and the primary amine. Such complexes could have applications in catalysis or as biomimetic models.[4][5]

-

Materials Science: The compound could be used as a building block for the synthesis of ionic liquids or polymers with specific properties.[7]

Future work could involve the derivatization of the primary amine to generate a library of compounds for biological screening or the exploration of its coordination chemistry with various transition metals.

Safety and Handling

-

n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere with extreme care.

-

Lithium aluminum hydride is a water-reactive solid that can release flammable hydrogen gas. It should be handled in a dry environment and quenched carefully.

-

p-Toluenesulfonyl cyanide is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

The final product, an amine, should be considered as potentially corrosive and irritating.

All experimental work should be conducted in a well-ventilated laboratory, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Conclusion

This guide has outlined a logical and experimentally sound pathway for the synthesis and characterization of this compound. By leveraging established methodologies for the functionalization of N-substituted imidazoles, this molecule can be accessed in a reproducible manner. The detailed protocols and characterization data provide a solid foundation for researchers to produce this compound and explore its potential in drug discovery, catalysis, and materials science. The inherent versatility of the imidazole scaffold suggests that this compound is a valuable building block for further chemical exploration.

References

-

Cavalleri, B., Volpe, G., Arioli, V., & Parenti, F. (1977). Synthesis and biological activity of some 2-aminoimidazoles. Arzneimittelforschung, 27(10), 1889-95. [Link]

-

Gaynor, R. B., McIntyre, B. N., & Creutz, S. E. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1566. [Link]

-

Gaynor, R. B., McIntyre, B. N., & Creutz, S. E. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. National Center for Biotechnology Information. [Link]

-

Shalaby, R. H., & El-Daly, M. M. (2021). Naturally Occurring and Synthetic Imidazoles: Their Chemistry and Their Biological Activities. Journal of Chemistry, 2021, 1-2. [Link]

-

Lai, Z., et al. (2015). Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists. Bioorganic & Medicinal Chemistry Letters, 25(17), 3555-3558. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of some 2-aminoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

Spectroscopic Characterization of (1-Propyl-1H-imidazol-2-yl)methanamine: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for (1-Propyl-1H-imidazol-2-yl)methanamine. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing upon data from structurally analogous compounds, we present a thorough analysis of the expected spectral characteristics. This guide is structured to not only predict the spectroscopic fingerprint of the title compound but also to provide robust, field-proven methodologies for its empirical analysis. The causality behind experimental choices and the framework for self-validating protocols are emphasized throughout to ensure scientific integrity and practical utility.

Introduction: The Significance of this compound

Imidazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The title compound, this compound, combines the versatile imidazole scaffold with a primary amine, a key functional group for interacting with biological targets and for further chemical modification. Accurate structural elucidation through spectroscopic methods is paramount for its application in research and development. This guide provides the foundational spectroscopic knowledge and practical protocols necessary for the unambiguous identification and characterization of this molecule.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on the analysis of substituent effects and data from similar imidazole-containing structures.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Molecular Structure with Proton Labeling:

Caption: Molecular structure of this compound with proton labeling.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (400 MHz, CDCl₃)

| Label | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-a | N-CH₂-CH₂-CH₃ | ~ 4.0 | Triplet (t) | ~ 7.2 | Methylene group attached to the electronegative nitrogen of the imidazole ring, deshielded. |

| H-b | N-CH₂-CH₂-CH₃ | ~ 1.8 | Sextet (sxt) | ~ 7.4 | Methylene group adjacent to both the N-CH₂ and the terminal methyl group. |

| H-c | Imidazole C5-H | ~ 7.0 | Doublet (d) | ~ 1.2 | Imidazole ring proton, coupled to H-d. |

| H-d | Imidazole C4-H | ~ 7.1 | Doublet (d) | ~ 1.2 | Imidazole ring proton, coupled to H-c. |

| H-e | N-CH₂-CH₂-CH₃ | ~ 0.9 | Triplet (t) | ~ 7.4 | Terminal methyl group of the propyl chain. |

| H-f | C-CH₂-NH₂ | ~ 3.9 | Singlet (s) | - | Methylene group attached to the C2 of the imidazole ring. |

| H-g | C-CH₂-NH₂ | ~ 1.5-2.5 | Broad Singlet (br s) | - | Primary amine protons, chemical shift is concentration and solvent dependent. Signal will disappear upon D₂O exchange. |

Expertise & Experience: The chemical shifts for the imidazole ring protons (H-c, H-d) are predicted to be in the aromatic region, consistent with data for substituted imidazoles.[1] The N-propyl group protons (H-a, H-b, H-e) will exhibit a characteristic triplet-sextet-triplet pattern. The aminomethyl protons (H-f) are expected to be a singlet, as adjacent coupling partners are absent. The amine protons (H-g) will likely be a broad singlet due to quadrupole broadening from the nitrogen atom and exchange with trace amounts of water; their signal will disappear upon shaking the sample with a drop of D₂O, a key diagnostic test.[2]

Predicted ¹H-¹H COSY Correlations:

Caption: Predicted ¹H-¹H COSY correlations for this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Imidazole C2 | ~ 148 | Quaternary carbon attached to two nitrogen atoms and the aminomethyl group, significantly deshielded.[3] |

| Imidazole C4 | ~ 128 | Imidazole ring carbon. |

| Imidazole C5 | ~ 121 | Imidazole ring carbon. |

| N-CH₂-CH₂-CH₃ | ~ 48 | Carbon directly attached to the ring nitrogen. |

| C-CH₂-NH₂ | ~ 45 | Carbon of the aminomethyl group. |

| N-CH₂-CH₂-CH₃ | ~ 24 | Central carbon of the propyl group. |

| N-CH₂-CH₂-CH₃ | ~ 11 | Terminal methyl carbon of the propyl group. |

Expertise & Experience: The chemical shifts are estimated based on data for N-propyl-imidazole and other substituted imidazoles.[3] The C2 carbon of the imidazole ring is expected to be the most downfield due to its attachment to two nitrogen atoms. Tautomerization in imidazole derivatives can sometimes lead to broadened signals for the ring carbons.[3]

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.[4]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[5][6]

-

Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.[4]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[6]

-

The final sample height in the NMR tube should be approximately 4-5 cm.[6]

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 128-1024 scans) due to the lower natural abundance of ¹³C.

-

2D NMR (COSY): Acquire a 2D COSY spectrum to establish proton-proton coupling correlations.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum using the residual solvent signal (CDCl₃ at 77.16 ppm).

-

Integrate the signals in the ¹H spectrum.

-

Predicted Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale |

| 3400-3300 (two bands) | N-H stretch | Primary Amine (-NH₂) | Medium | The two bands correspond to the asymmetric and symmetric N-H stretching modes of a primary amine.[7] |

| 3150-3100 | C-H stretch | Imidazole Ring | Medium-Weak | Aromatic C-H stretching. |

| 2960-2850 | C-H stretch | Propyl group (-CH₂, -CH₃) | Strong | Aliphatic C-H stretching vibrations. |

| 1650-1580 | N-H bend | Primary Amine (-NH₂) | Medium | Scissoring vibration of the primary amine.[7] |

| 1550-1450 | C=C and C=N stretch | Imidazole Ring | Medium-Strong | Characteristic ring stretching vibrations of the imidazole moiety.[8] |

| 1250-1020 | C-N stretch | Aliphatic Amine | Medium-Weak | Stretching vibration of the C-N bond in the aminomethyl group.[2] |

Expertise & Experience: The most diagnostic peaks will be the pair of N-H stretches for the primary amine and the aliphatic C-H stretches. The imidazole ring vibrations will also be present in the fingerprint region. The absence of a strong, broad O-H stretch around 3300 cm⁻¹ would confirm the absence of significant water content.

Experimental Protocol for FT-IR Data Acquisition

-

Sample Preparation (ATR - Attenuated Total Reflectance):

-

ATR is a modern, rapid technique requiring minimal sample preparation.[9]

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue soaked in a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount (a single drop if liquid, or a few milligrams of solid) of this compound directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Label the significant peaks in the spectrum.

-

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Molecular Ion: The molecular formula of this compound is C₇H₁₃N₃. The calculated monoisotopic mass is 139.1109 g/mol . Using a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI) in positive ion mode, the expected primary ion would be the protonated molecule [M+H]⁺ at m/z 140.1182 .

Predicted Fragmentation Pathway:

The fragmentation of the molecule under electron impact (EI) or collision-induced dissociation (CID) is predicted to follow several key pathways originating from the molecular ion (M⁺˙ at m/z 139).

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Expertise & Experience:

-

α-Cleavage: A very common fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen. In this case, cleavage next to the aminomethyl group would lead to the loss of a •CH₂NH₂ radical, resulting in a fragment at m/z 109.

-

Loss of Alkyl Chain: Fragmentation of the N-propyl group is expected. Loss of an ethyl radical (•CH₂CH₃) via cleavage of the C-C bond beta to the ring nitrogen is a likely pathway, yielding a fragment at m/z 110. Subsequent loss of a methyl radical would give the fragment at m/z 96. Loss of the entire propyl radical (•C₃H₇) would also result in the fragment at m/z 96.

-

Ring Fragmentation: The imidazole ring is relatively stable, but can lose fragments like HCN.[10] For example, the fragment at m/z 109 could lose HCN to produce a fragment at m/z 82. The fragment at m/z 96 could also undergo ring opening and rearrangement.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation (for ESI-MS):

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[11]

-

Prepare a dilute solution for analysis by taking an aliquot of the stock solution and diluting it to a final concentration of approximately 1-10 µg/mL with a 50:50 mixture of acetonitrile and water, often containing 0.1% formic acid to promote protonation.[11][12]

-

-

Instrument Setup:

-

The analysis is typically performed using a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a liquid chromatography (LC) system or via direct infusion.[13]

-